3,5-Dimethylpyrazole phosphate

Description

Properties

IUPAC Name |

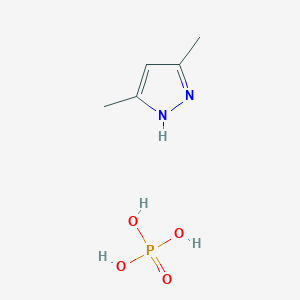

3,5-dimethyl-1H-pyrazole;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.H3O4P/c1-4-3-5(2)7-6-4;1-5(2,3)4/h3H,1-2H3,(H,6,7);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTLLLOWRQPZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The reaction proceeds through a nucleophilic addition-elimination mechanism:

-

Hydrazine Activation : Hydrazine hydrate reacts with the diketone, forming a hydrazone intermediate.

-

Cyclization : Intramolecular dehydration leads to the formation of the pyrazole ring.

-

Acid Catalysis : Protonation of the carbonyl groups enhances electrophilicity, accelerating cyclization.

The stoichiometric equation is:

Optimization Parameters

Key parameters influencing yield and purity include:

Under these conditions, the method achieves >90% yield and >99% purity.

Phosphorylation of 3,5-Dimethylpyrazole

The phosphorylation step involves reacting 3,5-dimethylpyrazole with phosphoric acid to form the phosphate salt. While explicit details are scarce in public literature, structural data from PubChem and analogous phosphate syntheses suggest the following process:

Reaction Pathway

-

Proton Transfer : Phosphoric acid donates a proton to the pyrazole nitrogen, forming a pyrazolium ion.

-

Salt Formation : The phosphate anion () combines with the pyrazolium cation, yielding DMPZP.

The reaction is represented as:

Industrial-Scale Considerations

Critical factors for phosphorylation include:

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Molar Ratio | 1:1 (pyrazole:) | Ensures complete salt formation. |

| Temperature | 25–80°C | Facilitates proton transfer. |

| Solvent | Water or ethanol | Enhances solubility of reactants. |

Post-synthesis steps involve cooling, crystallization, and vacuum drying to isolate the product.

Comparative Analysis of Methods

Efficiency and Scalability

-

Precursor Synthesis : The aqueous method described in CN1482119A is superior to earlier alcohol-based approaches, eliminating inorganic byproducts and achieving 90% yield at 50°C.

-

Phosphorylation : While less documented, equimolar reactions in polar solvents are industry-standard for phosphate salts.

Applications and Industrial Relevance

DMPZP’s efficacy as a nitrification inhibitor is well-documented, with studies showing a >30% reduction in soil nitrate formation at 1% application rates. Patent WO2021076812A1 highlights its use in polymer-coated fertilizers, where it prolongs ammonium retention by 14–21 days .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylpyrazole phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, although these reactions are less common.

Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution can result in various substituted pyrazole compounds .

Scientific Research Applications

Nitrification Inhibition

One of the primary applications of 3,5-dimethylpyrazole phosphate is its role as a nitrification inhibitor . Nitrification is the microbial process that converts ammonium into nitrate, which can lead to nitrogen leaching and environmental pollution. The use of nitrification inhibitors like this compound helps to slow down this process, thereby reducing nitrogen losses.

- Effectiveness : Research indicates that when applied at a dosage of 1.0% of the applied nitrogen, this compound significantly inhibits the oxidation of soil ammonium. This results in increased concentrations of ammonium and decreased concentrations of nitrate in the soil . Studies have shown that the inhibitory effect is dose-dependent and varies over time, with maximum efficacy observed between 7 to 14 days post-application .

Improvement of Nitrogen Use Efficiency

The application of nitrification inhibitors like this compound can lead to improved nitrogen use efficiency in crops. By preventing rapid nitrification, the compound allows for a more sustained release of nitrogen to plants.

- Case Studies : In field experiments with various crops, including rice and roses, the application of this compound has resulted in reduced nitrate leaching and improved plant growth metrics. For instance, one study reported that using this compound led to a reduction in nitrate losses by approximately 65% compared to untreated controls .

Comparative Analysis with Other Nitrification Inhibitors

To understand the effectiveness of this compound relative to other nitrification inhibitors such as dicyandiamide (DCD), several studies have been conducted. The following table summarizes key findings from these comparisons:

| Nitrification Inhibitor | Dosage (mg/kg) | Inhibition Rate (%) | Soil Type | Study Duration |

|---|---|---|---|---|

| This compound | 1.0 | >30 | Alkaline clay | 14 days |

| Dicyandiamide | 1.0 | <30 | Alkaline clay | 14 days |

| 3,4-Dimethylpyrazole Phosphate | Variable | Varies | Various | Variable |

Mechanism of Action

The primary mechanism of action of 3,5-Dimethylpyrazole phosphate involves the inhibition of ammonia-oxidizing bacteria (AOB) and archaea (AOA) in the soil. The compound chelates copper ions, which are essential cofactors for the ammonia monooxygenase enzyme (AMO) involved in the first step of ammonia oxidation. By inhibiting this enzyme, the compound effectively reduces the conversion of ammonia to nitrate, thereby minimizing nitrogen loss and nitrous oxide emissions .

Comparison with Similar Compounds

Chemical Structure and Mechanism

The nitrification inhibition efficacy of pyrazole derivatives is highly dependent on substituent positions and functional groups:

- 3,5-DMPP : Methyl groups at positions 3 and 5 on the pyrazole ring, with a phosphate group enhancing solubility .

- 3,4-Dimethylpyrazole Phosphate (DMPP) : Methyl groups at positions 3 and 4; widely commercialized (e.g., Entec® fertilizers). The structural isomerism (3,4 vs. 3,5) impacts enzyme interaction, with DMPP showing superior persistence in soils .

- Dicyandiamide (DCD): A non-pyrazole inhibitor with a cyanoguanidine structure. Acts via competitive inhibition of ammonium monooxygenase but degrades faster under warm conditions .

- DMPSA : A succinic acid derivative of DMPP, combining nitrification and urease inhibition .

Table 1: Structural and Functional Comparison

| Compound | Structure | Key Functional Groups | Solubility | Primary Mechanism |

|---|---|---|---|---|

| 3,5-DMPP | 3,5-dimethylpyrazole + phosphate | Methyl, phosphate | High | Blocks ammonium oxidation enzymes |

| 3,4-DMPP (DMPP) | 3,4-dimethylpyrazole + phosphate | Methyl, phosphate | High | Long-term enzyme inhibition |

| DCD | Cyanoguanidine | Amine, nitrile | Moderate | Competitive inhibition of AMO |

| DMPSA | DMPP + succinic acid | Methyl, carboxylate | Moderate | Dual nitrification/urease inhibition |

Efficacy and Duration

- Short-Term Inhibition: At 1.0% of applied nitrogen, 3,5-DMPP reduces soil NO₃⁻-N by 30–40% and increases NH₄⁺-N by 20–25% within one week, comparable to DCD . However, 3,4-DMPP achieves similar results at lower dosages (0.8% of NH₄⁺) and maintains inhibition for 6–8 weeks, outperforming 3,5-DMPP beyond three weeks .

- Soil pH Sensitivity : Both 3,5-DMPP and 3,4-DMPP are effective in alkaline soils, but 3,4-DMPP demonstrates broader adaptability across soil types .

Table 2: Performance Metrics

| Compound | Effective Dosage (% of N) | NO₃⁻ Reduction (%) | Inhibition Duration | Soil pH Adaptability |

|---|---|---|---|---|

| 3,5-DMPP | 1.0 | 30–40 | ≤3 weeks | Alkaline |

| 3,4-DMPP (DMPP) | 0.8 | 40–50 | 6–8 weeks | Broad |

| DCD | 1.0–2.0 | 35–45 | 2–4 weeks | Neutral to acidic |

| DMPSA | 1.2 | 50–60 | 8–10 weeks | Broad |

Environmental and Agricultural Impact

- N₂O Mitigation : 3,4-DMPP reduces N₂O emissions by 73–100% when co-applied with urea, while 3,5-DMPP lacks comparable field validation .

- Toxicology: Limited data exist for 3,5-DMPP, whereas 3,4-DMPP has undergone extensive ecotoxicological testing and is approved for use in the EU and New Zealand .

- Cost Efficiency : DCD is cheaper but less stable under field conditions. 3,4-DMPP and DMPSA offer longer efficacy, justifying higher costs in intensive farming systems .

Biological Activity

3,5-Dimethylpyrazole phosphate (DMPP) is gaining attention as a potent nitrification inhibitor, primarily used in agricultural practices to enhance nitrogen use efficiency and reduce nitrogen losses. This article explores the biological activity of DMPP, focusing on its effects on soil nitrification, enzyme activities, and potential environmental benefits.

Overview of this compound

DMPP is a synthetic compound that functions by inhibiting the conversion of ammonium to nitrate in the soil. This process, known as nitrification, is crucial for nitrogen availability to plants but can also lead to nitrogen loss through leaching and emissions of nitrous oxide (N₂O), a potent greenhouse gas. By slowing down nitrification, DMPP helps maintain soil nitrogen levels and reduces environmental impacts.

The primary mechanism by which DMPP operates involves the inhibition of ammonia-oxidizing bacteria (AOB) and archaea (AOA). Studies indicate that DMPP interacts with the enzymes involved in nitrification, leading to decreased activity of these microorganisms. This inhibition can lead to:

- Increased ammonium concentration : DMPP application results in higher levels of NH₄⁺-N in soil.

- Decreased nitrate concentration : The conversion to NO₃⁻-N is significantly reduced.

- Altered soil enzyme activities : Changes in the activities of various soil enzymes such as urease, nitrate reductase, and nitrite reductase are observed post-application.

Inhibition of Nitrification

Research has shown that DMPP effectively inhibits soil nitrification in a dose-dependent manner. For example:

| DMPP Application Rate (g/kg dry soil) | Inhibition Rate (%) |

|---|---|

| 0.025 | 73 |

| 0.050 | 85 |

| 0.100 | 100 |

These results highlight that even low doses can significantly impact nitrification processes in soils .

Effects on Soil Enzyme Activity

DMPP not only inhibits nitrification but also affects various soil enzyme activities:

- Urease Activity : Initially decreases with DMPP application but shows a peak before declining again.

- Nitrate Reductase Activity : Decreases significantly with increasing DMPP dosage.

- Nitrite Reductase Activity : Increases with DMPP application, indicating a shift in nitrogen transformation pathways.

Case Studies

- Field Trials : In agricultural settings, DMPP was applied alongside urea fertilizers. Results indicated a reduction in N₂O emissions by up to 50% compared to urea alone. This reduction was attributed to the delayed nitrification process facilitated by DMPP .

- Laboratory Studies : Controlled experiments demonstrated that DMPP maintained higher ammonium levels for extended periods while effectively suppressing nitrate formation. The highest efficacy was noted between days 7 and 14 post-application .

Environmental Implications

The use of DMPP has significant environmental benefits:

- Reduction of Nitrogen Losses : By inhibiting nitrification, DMPP minimizes nitrogen leaching into waterways, which can lead to eutrophication.

- Lower Greenhouse Gas Emissions : The reduction in N₂O emissions contributes positively to climate change mitigation efforts.

Q & A

Q. What is the primary research application of 3,5-dimethylpyrazole phosphate (DMPZP) in agricultural studies?

DMPZP is widely studied as a nitrification inhibitor to delay the microbial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) in soil, thereby reducing nitrogen loss and environmental pollution. To evaluate its efficacy, researchers typically apply DMPZP (0.8–1.0% of NH₄⁺ content) in controlled soil column experiments or field trials, monitoring NH₄⁺ retention and NO₃⁻ leaching over time using ion chromatography or colorimetric assays .

Q. What safety protocols should be followed when handling DMPZP in laboratory settings?

DMPZP requires strict safety measures due to its acute toxicity (oral LD₅₀: 300–2000 mg/kg in rats) and potential skin/eye irritation. Key protocols include:

- Use of PPE: Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation of dust or aerosols.

- Storage: Keep in a cool (<25°C), dry environment, away from oxidizers.

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How does solvent choice influence the physicochemical behavior of DMPZP in experimental setups?

DMPZP’s solubility and self-association properties vary with solvent polarity. For example:

- In benzene , it forms cyclic dimers/trimers via N–H···N hydrogen bonding (ΔH° = −8.5 kcal/mol).

- In carbon tetrachloride , stronger association occurs (ΔH° = −9.2 kcal/mol), affecting its reactivity in synthesis or soil interactions. Use spectroscopic methods (e.g., FT-IR) to monitor aggregation states during solution-phase studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in DMPZP’s nitrification inhibition efficiency across soil types?

Discrepancies arise from soil pH, organic matter, and microbial diversity. To address this:

Conduct soil pre-characterization : Measure pH, cation exchange capacity (CEC), and microbial biomass (e.g., via phospholipid fatty acid analysis).

Use factorial experimental designs : Test DMPZP at multiple rates (e.g., 0.5%, 1.0%, 2.0% of NH₄⁺) under varying soil conditions.

Apply isotopic tracing (¹⁵N-labeled NH₄⁺) to quantify nitrification rates and DMPZP’s persistence .

Q. What methodologies are recommended for analyzing DMPZP’s long-term stability and decomposition products?

- Accelerated stability testing : Incubate DMPZP at elevated temperatures (40–60°C) and analyze degradation via HPLC-MS.

- Soil metabolite profiling : Use LC-QTOF-MS to identify breakdown products (e.g., 3,5-dimethylpyrazole) and assess their ecotoxicity.

- Storage stability : Monitor purity over 6–12 months under recommended conditions, noting changes in melting point or spectroscopic signatures .

Q. How can researchers integrate DMPZP into studies on greenhouse gas (N₂O) mitigation?

- Combine static chamber methods with gas chromatography to measure N₂O fluxes from treated vs. untreated soils.

- Pair with microbial community analysis (16S rRNA sequencing) to link N₂O reduction to shifts in ammonia-oxidizing bacteria (AOB) or archaea (AOA) populations.

- Compare DMPZP’s performance against other inhibitors (e.g., DMPP) using randomized block designs with replication .

Q. What experimental approaches address the lack of comprehensive ecotoxicological data for DMPZP?

- Perform microcosm assays : Expose soil invertebrates (e.g., Eisenia fetida) to DMPZP-spiked substrates, measuring mortality and reproductive endpoints.

- Conduct aquatic toxicity tests : Use Daphnia magna or algae to assess LC₅₀/EC₅₀ values for environmental risk modeling.

- Leverage QSAR models to predict toxicity based on structural analogs until empirical data are available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.